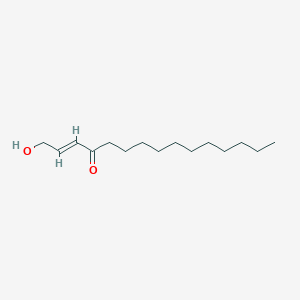
1-Hydroxy-2-pentadecen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-pentadecen-4-one is a natural pheromone that is produced by female beetles of the species Ips paraconfusus. It is commonly known as ipsdienol and has been extensively studied due to its importance in the ecology and behavior of these beetles. In recent years, there has been a growing interest in the synthesis and application of ipsdienol in scientific research.
Mecanismo De Acción
The mechanism of action of ipsdienol is not fully understood, but it is believed to involve the olfactory system of male beetles. Ipsdienol is detected by specialized receptor cells in the antennae of male beetles, which then send signals to the brain to elicit a behavioral response.
Efectos Bioquímicos Y Fisiológicos
Ipsdienol has been shown to have a variety of biochemical and physiological effects on male beetles. It can stimulate the production of certain enzymes and hormones, which can affect the beetle's metabolism and behavior. In addition, ipsdienol can also affect the beetle's reproductive system by influencing the production and release of sex hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ipsdienol has several advantages for use in laboratory experiments. It is a highly specific pheromone that is easy to synthesize and purify. It can be used in small quantities and is relatively stable, making it ideal for use in controlled experiments. However, there are also limitations to its use, such as the difficulty in obtaining a consistent supply of the compound and the potential for cross-reactivity with other compounds.
Direcciones Futuras
There are several future directions for research on ipsdienol. One area of interest is the development of more effective methods for synthesizing and purifying the compound. Another area of focus is the investigation of the mechanism of action of ipsdienol and its effects on other organisms. Finally, there is a need for further research on the potential applications of ipsdienol in pest management and other fields.
In conclusion, ipsdienol is a natural pheromone that has been extensively studied for its role in the ecology and behavior of Ips paraconfusus. It has potential applications in the field of pest management and is a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
Ipsdienol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the production of ipsdienol. Both methods have been successfully used to produce ipsdienol, with enzymatic synthesis being the preferred method due to its higher yield and specificity.
Aplicaciones Científicas De Investigación
Ipsdienol has been extensively studied for its role in the ecology and behavior of Ips paraconfusus. It is used as a pheromone to attract male beetles for mating and to communicate information about food sources and nesting sites. In addition, ipsdienol has been shown to have potential applications in the field of pest management. It can be used to monitor beetle populations and to develop more effective control strategies.
Propiedades
Número CAS |
142450-06-4 |
|---|---|
Nombre del producto |
1-Hydroxy-2-pentadecen-4-one |
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
(E)-1-hydroxypentadec-2-en-4-one |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13,16H,2-10,12,14H2,1H3/b13-11+ |
Clave InChI |
QARDWRHNMXKUAU-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCC(=O)C=CCO |
SMILES canónico |
CCCCCCCCCCCC(=O)C=CCO |
Sinónimos |
1-Hydroxy-2-pentadecen-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
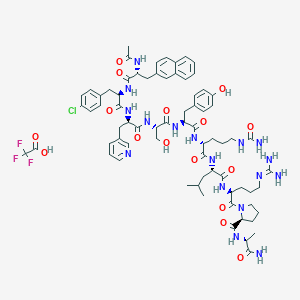
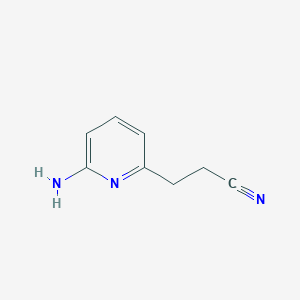
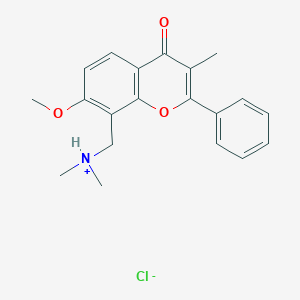
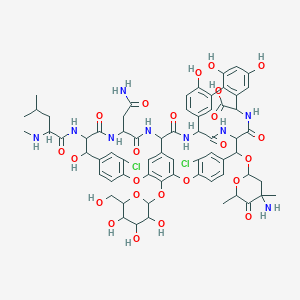
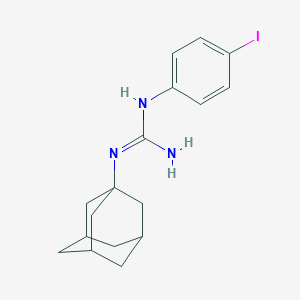
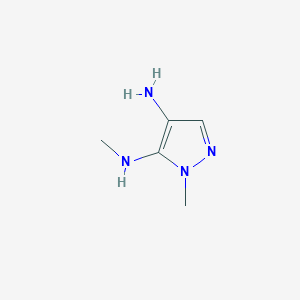
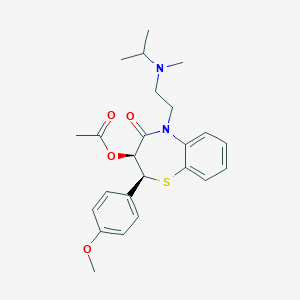

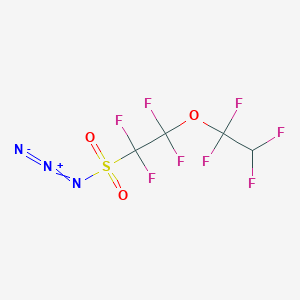
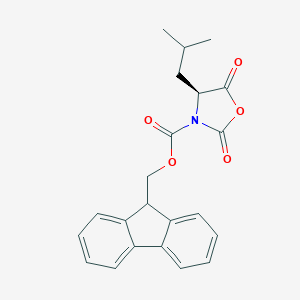
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)

